molecular formula C21H24N2O3 B4074375 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide

Cat. No.: B4074375
M. Wt: 352.4 g/mol
InChI Key: RPICNIBGONFNKC-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide is a synthetic organic compound with a complex structure It features a morpholine ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent.

    Attachment of the phenyl group:

    Formation of the butanamide moiety: This can be done by reacting the intermediate with a butanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major product would depend on the nucleophile used.

Scientific Research Applications

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-ylmethylamine hydrochloride
  • 4-(Morpholine-4-carbonyl)phenylboronic acid

Uniqueness

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-19(16-7-4-3-5-8-16)20(24)22-18-10-6-9-17(15-18)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPICNIBGONFNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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